molecular formula C7H4BrN3O2 B3107780 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid CAS No. 1622993-12-7

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid

Cat. No.: B3107780
CAS No.: 1622993-12-7
M. Wt: 242.03 g/mol
InChI Key: SCOMEELYLURYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid (CAS: 1622993-12-7) is a heterocyclic compound featuring a triazolo[1,5-a]pyridine core substituted with a bromine atom at position 2 and a carboxylic acid group at position 5. Its molecular formula is C₇H₄BrN₃O₂, with a molecular weight of 242.03 g/mol . The compound is primarily used in pharmaceutical research as a versatile intermediate for synthesizing receptor-targeted derivatives, such as adenosine A2a receptor modulators . Its carboxylic acid group enables further functionalization into amides or esters, enhancing drug-like properties .

Properties

IUPAC Name

2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-7-9-5-3-4(6(12)13)1-2-11(5)10-7/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOMEELYLURYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)Br)C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701203155
Record name 2-Bromo[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622993-12-7
Record name 2-Bromo[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1622993-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods: Industrial production of this compound may involve scale-up reactions and late-stage functionalization of triazolo pyridine derivatives. The use of microwave irradiation and mechanochemical methods can be adapted for large-scale synthesis, ensuring efficient and sustainable production .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets such as RORγt, PHD-1, JAK1, and JAK2. By binding to these targets, the compound modulates various signaling pathways, leading to its therapeutic effects. The transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation is a key step in its synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Triazolo[1,5-a]pyridine Derivatives

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic Acid (CAS: 1159831-86-3)
  • Key Differences :
    • The triazolo ring system is [4,3-a] instead of [1,5-a], altering the nitrogen atom positions.
    • Bromine is at position 6, and the carboxylic acid is at position 3.
  • Lower solubility compared to the target compound due to the carboxylic acid’s position .
5-Amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic Acid Amides
  • Key Differences :
    • Substitution of bromine with an aryl group and the carboxylic acid with an amide.
  • Implications: Enhanced binding affinity for adenosine A2a receptors (e.g., Ki values < 100 nM in select derivatives) . Improved metabolic stability due to the amide group .

Pyrazolo[1,5-a]pyridine Analogues

7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid (CAS: 1363383-09-8)
  • Key Differences :
    • Core structure is pyrazolo[1,5-a]pyridine instead of triazolo[1,5-a]pyridine.
    • Bromine at position 7, carboxylic acid at position 2.
  • Implications: Reduced hydrogen-bonding capacity compared to triazolo derivatives due to fewer nitrogen atoms.

Halogenated and Functionalized Derivatives

2-Bromo-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1260811-97-9)
  • Key Differences :
    • Carboxylic acid replaced with a trifluoromethyl (-CF₃) group.
  • Implications :
    • Increased electron-withdrawing effects enhance stability under acidic conditions.
    • Greater lipophilicity (logP ~2.1 vs. ~1.5 for the target compound) .
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS: 882521-63-3)
  • Key Differences :
    • Carboxylic acid replaced with an amine (-NH₂) group.
  • Implications: Basic amine group increases water solubility at acidic pH. Potential for forming hydrogen bonds in biological targets .

Physicochemical Properties

Property 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic Acid 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid 5-Amino-2-aryl-triazolo[1,5-a]pyridine-7-carboxamide
Molecular Weight (g/mol) 242.03 257.04 ~280–320
Solubility (Water) Moderate (carboxylic acid) Low (pyrazole core) Low (amide)
logP (Predicted) 1.5 2.3 2.8–3.5
Key Functional Group Carboxylic Acid Carboxylic Acid Amide

Biological Activity

Overview

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid (CAS No. 1622993-12-7) is a heterocyclic compound characterized by a triazole ring fused to a pyridine structure. The compound has gained attention in medicinal chemistry due to its diverse biological activities, including potential therapeutic applications in treating various diseases.

Chemical Structure and Properties

  • Molecular Formula : C7_7H4_4BrN3_3O2_2
  • Molecular Weight : 242.03 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : O=C(O)C1=CC2=NC(Br)=NN2C=C1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • RORγt Inverse Agonist : This compound acts as an inverse agonist for the RORγt receptor, which plays a crucial role in regulating immune responses.
  • Inhibition of PHD-1 and JAKs : It inhibits prolyl hydroxylase domain protein 1 (PHD-1) and Janus kinases (JAK1 and JAK2), impacting various signaling pathways involved in inflammation and cell proliferation.

Antimicrobial Activity

Research has indicated that derivatives of triazolopyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate selective activity against pathogens such as Chlamydia and Cryptosporidium species. The structure-activity relationship (SAR) analyses suggest that modifications to the triazole ring can enhance potency against these pathogens while minimizing cardiotoxicity risks associated with hERG channel inhibition .

Anticancer Properties

Compounds similar to this compound have been evaluated for their anticancer potential. Notably, certain derivatives have shown considerable anti-tumor effects against leukemia cell lines such as CCRF-CEM and HL-60 . The mechanism appears to involve the modulation of cell signaling pathways that control apoptosis and cell cycle progression.

Study on Cryptosporidium Inhibition

A study identified triazolopyridazine derivatives with potent activity against Cryptosporidium parvum, achieving an EC50_{50} of 0.17 μM. These findings underscore the potential for developing new treatments for cryptosporidiosis using similar triazolo compounds .

Antichlamydial Activity Evaluation

In another study focusing on antichlamydial properties, various compounds were synthesized based on the triazolo framework. Some exhibited selective activity towards Chlamydia, suggesting a promising avenue for drug development targeting this pathogen .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityKey Findings
6-Bromo[1,2,4]triazolo[1,5-a]pyridineAntimicrobialModerate potency against various pathogens
5-Methyl-7-hydroxy-1,3,4-triazaindolizineAnticancerSignificant anti-tumor activity against leukemia
SLU-2633 (triazolopyridazine derivative)AnticryptosporidialEC50_{50} = 0.17 μM; effective in vivo

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid derivatives?

  • Methodology : The synthesis of triazolopyridine derivatives often involves oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like NaOCl or MnO₂ . For brominated derivatives, direct bromination at the 7-position of the triazolopyridine core is achieved using bromine sources under controlled conditions. Conversion of ester functionalities (e.g., methyl esters) to amides requires methylaluminoxane (MAO) pre-mixed with amines in dioxane at 90°C for 48–96 hours, yielding carboxamides in up to 70% .
  • Key Data :

Reaction StepConditionsYieldReference
Ester → AmideMAO/amine, dioxane, 90°C, 48–96 h≤70%
Oxidative CyclizationNaOCl or MnO₂Varies

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C7, carboxylic acid at C7). The compound’s SMILES string (BrC1=CC2=NC=NN2C=C1) and InChI key (VGJYOOVSVQHZPL-UHFFFAOYSA-N) are critical for spectral matching . HPLC with UV detection (λ ~254 nm) ensures purity (>97%), while mass spectrometry (MS) confirms molecular weight (198.02 g/mol) .
  • Safety Note : Store at -20°C for long-term stability; use gloves and protective gear to avoid skin contact .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine substitution, amide vs. ester groups) influence receptor binding affinities in pharmacological studies?

  • Methodology : Compare binding data for isomeric pairs (e.g., 5-amino-2-aryl-triazolopyridine-7-carboxamides vs. 8-amino-2-aryl-triazolopyridine-6-carboxamides). For example, triazolopyridine 21 (7-carboxamide) shows higher A2a receptor affinity (Ki ~10 nM) and selectivity over A1 receptors compared to isomer 22 (6-carboxamide) .
  • Key Data :

CompoundA2a Ki (nM)A1/A2a SelectivityReference
21 (7-carboxamide)10 ± 2>100-fold
22 (6-carboxamide)250 ± 30~10-fold

Q. What strategies resolve contradictions in bioactivity data between synthetic batches or isomers?

  • Methodology :

  • Batch Analysis : Re-evaluate purity via HPLC and NMR to rule out impurities (e.g., residual solvents or unreacted starting materials) .
  • Isomer Differentiation : Use computational docking (e.g., molecular dynamics simulations) to model receptor-ligand interactions. For example, the 7-carboxamide isomer’s orientation in the A2a adenosine receptor pocket enhances hydrogen bonding vs. the 6-carboxamide .
  • Experimental Validation : Synthesize and test enantiopure isomers if racemic mixtures cause variability .

Q. How can computational methods optimize the design of triazolopyridine-based probes for target validation?

  • Methodology :

  • In Silico Screening : Use ligand-based pharmacophore models to prioritize derivatives with predicted high A2a affinity .
  • DFT Calculations : Analyze electronic properties (e.g., polarizability: 16.9±0.5 10⁻²⁴ cm³) to predict solubility and reactivity .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical binding residues .

Experimental Design & Safety

Q. What precautions are critical when handling brominated triazolopyridines in aqueous or high-temperature reactions?

  • Methodology :

  • Reaction Setup : Conduct bromination in a fume hood with scrubbers to neutralize HBr gas .
  • Thermal Stability : Avoid temperatures >120°C; decomposition products (e.g., pyridylcarbenes) form under pressure or heat .
  • Waste Disposal : Segregate halogenated waste for incineration by certified agencies .

Q. How to troubleshoot low yields in triazolopyridine amidation reactions?

  • Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
Reactant of Route 2
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.